molecular formula C13H15BrN2O3 B12116761 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid

1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid

Cat. No.: B12116761
M. Wt: 327.17 g/mol
InChI Key: HIQQDEDGCUKNMV-UHFFFAOYSA-N
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Description

1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid is a compound that features a bromopyridine moiety attached to a cyclohexane ring via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with cyclohexylamine under appropriate conditions to form the desired amide bond. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridine-3-amido)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromopyridine moiety and a cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

1-[(5-bromopyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-15-8-10)11(17)16-13(12(18)19)4-2-1-3-5-13/h6-8H,1-5H2,(H,16,17)(H,18,19)

InChI Key

HIQQDEDGCUKNMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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